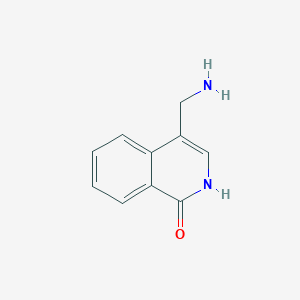

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

4-(aminomethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMACVLGQJRPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one typically involves the reaction of homophthalic anhydride with amines under specific conditions. One common method includes the use of homophthalic anhydride and an appropriate amine, followed by cyclization to form the isoquinolinone ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinones, fully reduced isoquinolines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one has been investigated for its potential as:

- Anticancer Agent : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation. For instance, derivatives have shown cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy.

- Antimicrobial Activity : Studies have demonstrated that the compound exhibits significant antimicrobial effects against various bacterial strains. The mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 8 | Staphylococcus aureus |

| Derivative B | 16 | Escherichia coli |

Neuropharmacology

The compound has also been explored for its neuroprotective properties:

- Alzheimer's Disease : Molecular docking studies suggest that this compound has a strong binding affinity to acetylcholinesterase (AChE), indicating potential for treating neurodegenerative diseases.

| Biological Activity | Assay Type | Result (IC50) |

|---|---|---|

| AChE Inhibition | Enzyme Inhibition Assay | 20 µM |

Antiviral Applications

Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles. For example, it has shown effectiveness against viruses like Zika virus, where it significantly reduced viral load in infected cell cultures.

| Treatment | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 75 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various derivatives of this compound, one analog exhibited selective cytotoxicity towards lung cancer cells with an IC50 value of 18 µM. This highlights the potential for structural modifications to enhance therapeutic efficacy.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of similar compounds on AChE activity. The results indicated that these compounds could significantly inhibit AChE activity in vitro, suggesting their potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Type

The 4-position substitution distinguishes 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one from other isoquinolinone derivatives. Key analogs include:

- 4-Aminoisoquinolin-1(2H)-one (CAS 78886-53-0): Substituted with a primary amino (-NH2) group at the 4-position (C9H8N2O, MW 160.17) .

- 4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0): Features a nitro (-NO2) group at the 4-position (C9H6N2O3, MW 190.16) .

- 7-Amino-4-bromoisoquinolin-1(2H)-one (CAS 1033434-55-7): Contains amino (-NH2) and bromo (-Br) groups at the 7- and 4-positions, respectively (C9H7BrN2O, MW 255.07) .

Key Differences :

- Electron-withdrawing groups (e.g., -NO2 in 4-nitro derivatives) reduce electron density on the ring, whereas electron-donating groups (e.g., -NH2, -CH2NH2) increase reactivity at adjacent positions .

Physicochemical Properties

- Melting Points: Derivatives like 2-octyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I3 in ) are reported as white powders with melting points >200°C, suggesting that bulky substituents increase crystallinity .

- Solubility: The aminomethyl group may improve water solubility compared to nitro- or bromo-substituted analogs due to its hydrophilic nature .

Data Table: Comparative Overview

*Inferred values based on structural analogs.

Biological Activity

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H12N2O

- CAS Number: 1936337-16-4

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:

A study on related compounds demonstrated that they could induce G2/M phase cell cycle arrest in A549 lung cancer cells, leading to increased apoptosis rates. The mechanism involved the modulation of apoptosis-related genes and proteins, suggesting a pathway for therapeutic application against lung cancer .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological effects. It has been suggested that isoquinoline derivatives can act as allosteric modulators of dopamine receptors, potentially offering therapeutic benefits in treating neurological disorders.

Research Findings:

In vitro studies have shown that similar compounds can enhance dopamine receptor activity without the adverse effects typically associated with direct agonists. This suggests a promising avenue for the development of new treatments for conditions such as Parkinson's disease .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Dopamine Receptors: Modulation of D1 receptors leading to enhanced signaling pathways.

- Apoptosis Pathways: Induction of apoptotic pathways through the regulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of dihydroisoquinolinone derivatives typically involves multicomponent reactions (e.g., Ugi or Pictet-Spengler reactions) followed by cyclization. For example, modifications to substituents (e.g., alkyl chains or aromatic groups) can influence reaction efficiency. Optimization may involve varying solvents (e.g., dichloromethane or ethanol), temperature (20–80°C), and catalysts (e.g., Lewis acids). NMR and HRMS are critical for verifying purity and structural integrity . Design of Experiments (DoE) can systematically identify optimal conditions by testing variables like molar ratios and reaction time .

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential. For instance, NMR can resolve aromatic proton splitting patterns (e.g., para vs. meta substitution), while NMR distinguishes carbonyl (C=O) and amine (NH) groups. X-ray crystallography is recommended for absolute configuration determination in chiral derivatives. Cross-referencing with databases like PubChem ensures consistency in spectral assignments .

Q. What solubility and stability challenges are associated with this compound in aqueous buffers?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO or acetonitrile) or pH adjustment (e.g., buffered solutions at pH 4–7). Stability studies under oxidative or thermal stress (e.g., 40°C for 48 hours) should use HPLC to monitor degradation products. For example, amide hydrolysis or oxidation of the aminomethyl group may occur, requiring protective strategies like tert-butoxycarbonyl (Boc) groups during synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric catalysis using chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce enantioselectivity. For example, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) has been used to separate diastereomers of structurally related isoquinolinones. Enantiomeric excess (ee) should be quantified via chiral HPLC or polarimetry, with computational docking studies (e.g., AutoDock Vina) predicting binding affinities to chiral receptors .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives against neurological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (e.g., HOMO-LUMO gaps) influencing acetylcholinesterase inhibition. Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand-protein binding stability. Machine learning models trained on IC datasets from analogous compounds (e.g., donepezil derivatives) can prioritize synthetic targets .

Q. How do structural modifications (e.g., alkyl chain length or aromatic substitution) impact the anti-inflammatory activity of this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs with systematic substitutions (e.g., varying alkyl chains from C4 to C16) and testing in vitro assays (e.g., COX-2 inhibition). Data contradictions (e.g., increased lipophilicity improving membrane permeability but reducing solubility) should be resolved using multivariate analysis (e.g., PCA) to isolate dominant factors .

Q. What strategies resolve discrepancies in reported biological activity data for dihydroisoquinolinone derivatives?

- Methodological Answer : Meta-analyses of published datasets should standardize assay conditions (e.g., cell line, incubation time). For example, conflicting IC values for acetylcholinesterase inhibition may arise from variations in enzyme source (human vs. electric eel) or substrate concentration. Cross-validation with orthogonal assays (e.g., Ellman’s method vs. fluorometric assays) is critical .

Methodological Resources

- Experimental Design : Utilize factorial design (e.g., 2 factorial) to test multiple variables (e.g., temperature, pH, catalyst loading) with minimal experiments .

- Data Analysis : Apply ANOVA or Response Surface Methodology (RSM) to model nonlinear relationships between variables and outcomes .

- Computational Tools : ICReDD’s reaction path search methods integrate quantum chemistry (Gaussian) and cheminformatics (RDKit) for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.